2,5-Dimethylresorcinol

Overview

Description

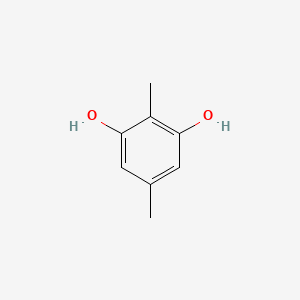

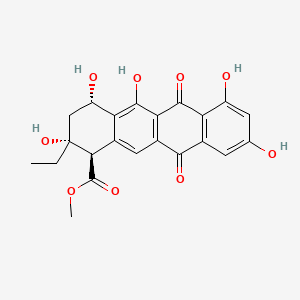

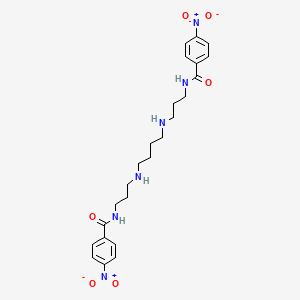

2,5-Dimethylresorcinol, also known as beta-Orcinol or Dihydroxycylene, is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It is a derivative of resorcinol, characterized by the presence of two methyl groups at the 2 and 5 positions on the benzene ring. This compound is commonly used in various chemical synthesis processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylresorcinol can be synthesized through several methods. One common method involves the methylation of resorcinol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced through a similar methylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy compounds.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Nitro, sulfo, and halogenated derivatives.

Scientific Research Applications

2,5-Dimethylresorcinol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various complex molecules.

Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylresorcinol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biochemical assays, it interacts with enzymes and other proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,5-Dimethylresorcinol is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:

2-Methylresorcinol: Differing by one less methyl group.

3,5-Dihydroxytoluene: Differing by the position of hydroxyl groups.

Orcinol: Differing by the absence of one methyl group.

Resorcinol: The parent compound without any methyl groups.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structure.

Properties

IUPAC Name |

2,5-dimethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVHDYYKJYXFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197610 | |

| Record name | 2,5-Dimethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-87-9 | |

| Record name | 2,5-Dimethylresorcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7UIY640OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2,5-Dimethylresorcinol in chemical synthesis?

A1: this compound is primarily used as a building block in the synthesis of more complex molecules. For instance, it serves as a reagent in the preparation of adhesive resins by co-condensation with various methylol compounds like methylolphenols and methylolureas []. Additionally, its reactivity with nitrous acid makes it a useful reagent in the spectrophotometric determination of nitrite [].

Q2: How does the structure of this compound influence its reactivity with aldehydes?

A2: The presence of the two methyl groups in this compound introduces steric hindrance around the reactive phenolic carbons []. This steric effect hinders the reaction with aldehydes, particularly those branched at the alpha position (position 2). Therefore, this compound exhibits selectivity in its reactions with aldehydes, favoring less sterically hindered aldehydes.

Q3: How do researchers characterize the products formed in reactions involving this compound?

A3: Researchers employ various analytical techniques to characterize the products. Proton nuclear magnetic resonance (NMR) spectroscopy is commonly used to identify and confirm the structure of the reaction products [, ]. For example, NMR analysis was crucial in confirming the structures of dimeric mono and diquinones formed during the oxidative coupling of this compound []. Furthermore, high-resolution mass spectrometry (HRMS) is used to analyze the complex mixtures and identify the coupling products, providing insights into the reaction pathways [].

Q4: Can this compound form complexes with metal ions?

A4: Yes, this compound can act as a ligand and form complexes with metal ions. For example, it forms colored complexes with transition metal cations like cobalt, nickel, copper, and iron (II) after reacting with nitrite under acidic conditions []. This complexation ability is utilized in developing spectrophotometric methods for nitrite determination. Additionally, studies have explored the in-situ synthesis and luminescence properties of Europium complexes with 4,6-diacetyl-2,5-dimethylresorcinol in silica matrices, demonstrating its potential in materials science and luminescent materials development [].

Q5: Is this compound found naturally, and if so, where?

A5: Yes, this compound has been identified as a natural product. It was isolated from the terrestrial fungus Aspergillus sp. HT-2, collected in Guizhou province, China []. This finding suggests potential applications in pharmaceutical research or as a starting point for synthesizing bioactive compounds.

Q6: What is known about the environmental fate and impact of this compound?

A6: this compound is a known pollutant found in wastewaters from the oil shale industry [, ]. It is considered very toxic to aquatic organisms, particularly crustaceans, with LC50 values ranging from 1-5 mg/L []. While it can be biodegraded, the process is relatively slow compared to other phenolic compounds [], making it a potential environmental concern. Research into efficient removal and detoxification strategies for this compound from industrial wastewater is crucial to mitigate its ecological impact.

Q7: What analytical techniques are used to study the extraction and separation of this compound?

A7: Several techniques are employed to investigate the extraction and separation of this compound. Solid-phase disk extraction, particularly using BAKERBOND SpeediskTM SDB, has been studied for extracting resorcinol-series phenols, including this compound, from aqueous solutions []. This technique allows for efficient pre-concentration and separation of these compounds from complex matrices. Additionally, researchers utilize various chromatographic methods, such as column chromatography [] and silica gel thin-layer chromatography (TLC) [], to isolate and separate this compound and its derivatives from reaction mixtures. These methods exploit the differences in polarity and affinity of the compounds towards the stationary phase for separation.

Q8: Are there any studies on the potential toxicity of this compound?

A8: Yes, this compound has been identified as a toxic compound, particularly to aquatic organisms []. Studies using a battery of microbiotests, including bacteria, protozoa, crustaceans, and microalgae, classified this compound as "very toxic," with the lowest L(E)C50 values observed for crustaceans []. These findings highlight the need for careful handling and disposal of this compound and for implementing effective wastewater treatment strategies to minimize its release into the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

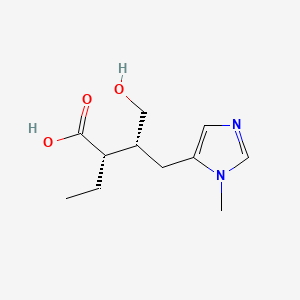

![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)

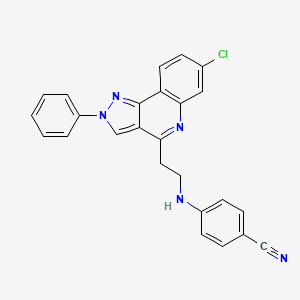

![7-bromo-9H-pyrido[3,4-b]indole](/img/structure/B1214671.png)